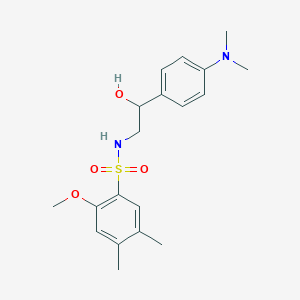

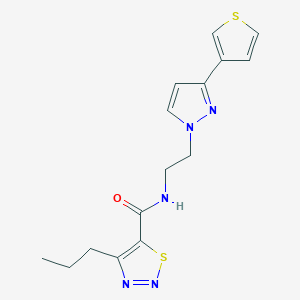

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including reactions with various halides and sulfonates, to yield diverse sulfonamide derivatives. For instance, the synthesis of N,N'-1,3-phenylenebis(3-amino-4-methoxylbenzenesulfonamide) was achieved by reacting o-methoxyaniline with m-phenylenediamine under optimized conditions, showcasing the compound's synthesis versatility (Li Yun-xia, 2010).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be extensively analyzed through various spectroscopic techniques. For instance, the structure and interaction energies of N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide were investigated using Hartree-Fock and density functional theory methods, providing insights into the compound's geometric parameters and interaction energies within dimer structures (M. Karakaya et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, influencing their chemical properties significantly. For example, the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene highlighted an effective method for synthesizing highly reactive sulfonamide derivatives (Yu. A. Aizina et al., 2017).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility and thermal stability, are crucial for their application in different domains. For instance, the discovery of a novel small molecule HIF-1 pathway inhibitor highlighted the need for chemical modifications to improve water solubility and pharmacological properties, demonstrating the compound's physical property challenges (J. Mun et al., 2012).

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising results in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II PDT mechanisms used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Alzheimer’s Disease Therapeutics

Research on sulfonamide derivatives has shown that they can inhibit acetylcholinesterase, an enzyme whose malfunction is associated with Alzheimer’s disease. A study synthesized a new series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, demonstrating significant inhibitory activity comparable to known inhibitors. This suggests potential applications in developing therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).

Antimicrobial and Antifungal Agents

Compounds incorporating the sulfonamide group have been synthesized and evaluated for antimicrobial and antifungal activities. A study reported the preparation and antimicrobial testing of 4-(3-dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide derivatives, indicating their potential as antimicrobial and antifungal agents (Aal, El-Maghraby, Hassan, & Bashandy, 2007).

Endothelin Antagonism for Cardiovascular Diseases

The exploration of biphenylsulfonamide derivatives as endothelin-A (ETA) selective antagonists has provided insights into developing treatments for cardiovascular diseases. Modifications to these compounds have led to improved binding and functional activity against ETA, suggesting their utility in managing conditions affected by endothelin, such as hypertension and heart failure (Murugesan et al., 1998).

Mechanism of Action

Target of Action

Many compounds with a dimethylamino phenyl group are known to interact with various proteins and enzymes in the body. The specific targets would depend on the exact structure and properties of the compound .

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, compounds can act as inhibitors, activators, or modulators of their target proteins, altering their function and leading to downstream effects .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the flux through that pathway, leading to changes in the levels of various metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. For example, the presence of a dimethylamino group might influence how the compound is absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in gene expression to alterations in cell signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the compound might be more or less active at different pH levels, or its stability might be affected by high temperatures .

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S/c1-13-10-18(25-5)19(11-14(13)2)26(23,24)20-12-17(22)15-6-8-16(9-7-15)21(3)4/h6-11,17,20,22H,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOJOGHNDZIZDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2489534.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2489539.png)

![1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489540.png)

![(1R,5S)-3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B2489549.png)

![5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2489550.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2489553.png)

![2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2489554.png)